molecular formula C14H10Br2N2O3S2 B4344655 (4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE

(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE

Cat. No.: B4344655
M. Wt: 478.2 g/mol
InChI Key: WWLXTSRCGUFFGT-UHFFFAOYSA-N
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Description

(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is a complex organic compound featuring a thiazolidine ring substituted with a dibromo-thienyl carbonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE typically involves multi-step organic reactions. One common approach is the reaction of 4,5-dibromo-2-thiophenecarbonyl chloride with 2-(3-nitrophenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dibromo-thienyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of bromine atoms with nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the thiazolidine ring can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,5-dichloro-2-thienyl)carbonyl]-2-(3-nitrophenyl)-1,3-thiazolidine
  • 3-[(4,5-dibromo-2-thienyl)carbonyl]-2-(4-nitrophenyl)-1,3-thiazolidine

Uniqueness

(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE is unique due to the presence of both dibromo-thienyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4,5-dibromothiophen-2-yl)-[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O3S2/c15-10-7-11(23-12(10)16)13(19)17-4-5-22-14(17)8-2-1-3-9(6-8)18(20)21/h1-3,6-7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLXTSRCGUFFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC(=C(S2)Br)Br)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE
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(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE
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(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE
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(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE
Reactant of Route 5
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(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE
Reactant of Route 6
(4,5-DIBROMO-2-THIENYL)[2-(3-NITROPHENYL)-1,3-THIAZOLAN-3-YL]METHANONE

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